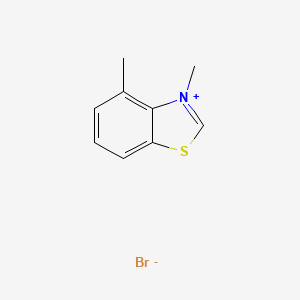
3,4-Dimethyl-1,3-benzothiazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-1,3-benzothiazol-3-ium bromide: is a heterocyclic organic compound that belongs to the benzothiazole family. It is characterized by the presence of a benzene ring fused to a thiazole ring, with two methyl groups attached at the 3rd and 4th positions of the benzene ring. This compound is often used in various chemical and biological applications due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-1,3-benzothiazol-3-ium bromide typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. One common method includes the use of 2-aminothiophenol and an appropriate aldehyde in the presence of an oxidizing agent such as iodine in dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions:
Oxidation: 3,4-Dimethyl-1,3-benzothiazol-3-ium bromide can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
科学的研究の応用
Chemistry: 3,4-Dimethyl-1,3-benzothiazol-3-ium bromide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new materials with specific electronic or optical properties .
Biology: In biological research, this compound is used as a fluorescent probe for the detection of specific biomolecules. Its ability to interact with nucleic acids and proteins makes it valuable in various biochemical assays .
Medicine: Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in lubricants and polymers. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 3,4-Dimethyl-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
類似化合物との比較
2-Methylbenzothiazole: Lacks the additional methyl group at the 4th position.
Benzothiazole: The parent compound without any methyl substitutions.
2-Aminobenzothiazole: Contains an amino group at the 2nd position instead of methyl groups.
Uniqueness: 3,4-Dimethyl-1,3-benzothiazol-3-ium bromide is unique due to the presence of two methyl groups at the 3rd and 4th positions, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and make it more suitable for specific applications compared to its analogs .
特性
CAS番号 |
89059-27-8 |
|---|---|
分子式 |
C9H10BrNS |
分子量 |
244.15 g/mol |
IUPAC名 |
3,4-dimethyl-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C9H10NS.BrH/c1-7-4-3-5-8-9(7)10(2)6-11-8;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChIキー |
YXIBAALCTOSXLM-UHFFFAOYSA-M |
正規SMILES |
CC1=C2C(=CC=C1)SC=[N+]2C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















